molecular formula C16H14FN3O B7460563 N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide

N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide

Cat. No. B7460563
M. Wt: 283.30 g/mol
InChI Key: YEVUCFVWLUVVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide, also known as FMI-41, is a novel compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. FMI-41 is a small molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide involves its binding to specific proteins and enzymes in the body, which leads to the activation or inhibition of various cellular pathways. N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been found to bind to the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP activity, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide induces apoptosis in cancer cells and reduces inflammation in the brain.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been found to have diverse biochemical and physiological effects in the body. In cancer cells, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis.
In the brain, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide reduces oxidative stress and inflammation by inhibiting the activity of certain enzymes and proteins that are involved in these processes. N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide is its high potency and selectivity for specific enzymes and proteins, which makes it a useful tool for studying various cellular pathways. Additionally, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has a relatively low toxicity profile, which makes it a safe compound to use in laboratory experiments.
However, one of the limitations of N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has not yet been extensively studied in human clinical trials, which limits its potential use in therapeutic applications.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide. One potential avenue of research is to further investigate its potential use in the treatment of cancer and other diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide to improve its solubility and bioavailability.
Another area of research could focus on identifying the specific cellular pathways and mechanisms that are involved in the effects of N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide. This could lead to the development of more targeted therapies that are based on the molecular mechanisms of N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide.
Overall, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide is a promising compound that has the potential to be used in the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and therapeutic potential.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide involves a multi-step process that includes the condensation of 2-methylbenzimidazole with 2-fluorobenzoyl chloride followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide.

Scientific Research Applications

N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been found to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis.
In Alzheimer's disease research, N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-11-18-14-8-4-5-9-15(14)20(11)10-16(21)19-13-7-3-2-6-12(13)17/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVUCFVWLUVVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(2-methylbenzimidazol-1-yl)acetamide

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